(2-Chloro-5-(trifluoromethyl)benzyl)zinc bromide
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Overview
Description
(2-Chloro-5-(trifluoromethyl)benzyl)zinc bromide is an organozinc compound with the molecular formula C8H5BrClF3Zn. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling . This compound is valued for its reactivity and ability to form carbon-carbon bonds, making it a useful reagent in the synthesis of complex organic molecules.
Preparation Methods
The synthesis of (2-Chloro-5-(trifluoromethyl)benzyl)zinc bromide typically involves the reaction of (2-Chloro-5-(trifluoromethyl)benzyl) bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF) . The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. Industrial production methods may involve continuous flow generation techniques to ensure high reactivity and yield .
Chemical Reactions Analysis
(2-Chloro-5-(trifluoromethyl)benzyl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include palladium catalysts for cross-coupling and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-Chloro-5-(trifluoromethyl)benzyl)zinc bromide has several applications in scientific research:
Biology: It can be used to modify biomolecules for research purposes.
Medicine: Its derivatives are explored for potential therapeutic applications.
Industry: It is used in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Chloro-5-(trifluoromethyl)benzyl)zinc bromide in cross-coupling reactions involves the formation of a carbon-zinc bond, which then reacts with a palladium catalyst to form a new carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.
Comparison with Similar Compounds
Similar compounds to (2-Chloro-5-(trifluoromethyl)benzyl)zinc bromide include other organozinc reagents such as (2-Chloro-5-(trifluoromethyl)phenyl)zinc bromide and (2-Chloro-5-(trifluoromethyl)benzyl)zinc chloride . These compounds share similar reactivity and applications but may differ in their specific reaction conditions and yields. The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and trifluoromethyl groups, which can influence its reactivity and selectivity in chemical reactions.
Properties
IUPAC Name |
bromozinc(1+);1-chloro-2-methanidyl-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3.BrH.Zn/c1-5-4-6(8(10,11)12)2-3-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGDZFGSQGMWMP-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=C(C=CC(=C1)C(F)(F)F)Cl.[Zn+]Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF3Zn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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